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Compound of Interest

Compound Name: 4-Methoxyphenethylamine

Cat. No.: B056431

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological and psychoactive profiles
of 4-methoxyphenethylamine (4-MPEA) and mescaline. The information is compiled from
preclinical and clinical research to support professionals in the fields of pharmacology and drug
development.

Executive Summary

Mescaline is a classic psychedelic phenethylamine with well-documented psychoactive effects
in humans, primarily mediated by its agonist activity at the serotonin 5-HT2A receptor. In stark
contrast, 4-MPEA, a structurally related compound, is reported to be devoid of psychoactive
effects in humans at doses up to 400 mg. This guide will delve into the pharmacological data
that underpins these profound differences in psychoactivity, presenting available quantitative
data, experimental methodologies, and visual representations of their mechanisms of action.

Pharmacological Profile Comparison

The fundamental difference in the psychoactive effects of 4-MPEA and mescaline stems from
their distinct interactions with key neurotransmitter systems in the central nervous system.

Quantitative Data Summary

The following tables summarize the available quantitative data on the receptor binding affinities
and functional activities of 4-MPEA and mescaline. It is important to note that comprehensive in
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vitro pharmacological data for 4-MPEA is limited in the public domain.

Table 1: Receptor Binding Affinities (Ki, nM) and Functional Activity (ECso, nM)

Target 4-MPEA Mescaline

Serotonin Receptors

o ) Moderate affinity (Ki in the low
Low affinity (A2 = 7,940 nM in )
5-HT2A ) UM range); Agonist (ECso =
rat stomach fundus strip)[1]
10,000 nM)[2][3]

5-HT2C No specific data available Agonist[3][4]

Trace Amine-Associated

Receptor

Very-low-potency partial ) )
TAAR1L ) Binds in the low uM range[3]
agonist (ECso = 5,980 nM)[1]

Monoamine Release

Low dopamine-releasing
Serotonin (5-HT) Releasing agent (in vitro)[1] activity; may increase 5-HIAA
at high doses[2][3]

Norepinephrine (NE) Releasing agent (in vitro)[1] -

Binds to D1, D2, and D3
Dopamine (DA) Very weak reuptake inhibitor[1]  receptors in the low pM
range[2][4]

Data for 4-MPEA is sparse. The Az value represents the concentration producing 50% of the
maximal response in a functional assay.

Psychoactive and Physiological Effects in Humans

Table 2: Comparison of Human Psychoactive and Physiological Effects
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Parameter 4-MPEA Mescaline

Psychedelic effects including
vivid visual and auditory

hallucinations, altered

Psychoactive Effects Inactive at doses up to 400 mg _ _
perception of time and self,
euphoria, and mystical-type
experiences[4][5][6]
_ . 200-400 mg of mescaline
Typical Oral Dose Not applicable
sulfate[3]
Onset of Effects Not applicable 30-90 minutes|[3]
) ) 6-14 hours (dose-dependent)
Duration of Effects Not applicable 3]
Increased heart rate and blood
) ] ) pressure, mydriasis (pupll
Physiological Effects Not applicable

dilation), and potential for

nausea and vomiting[3][6]

Mechanism of Action

The distinct psychoactive profiles of 4-MPEA and mescaline can be attributed to their differing

primary mechanisms of action.

Mescaline's Psychedelic Effects: 5-HT2A Receptor
Agonism

The hallucinogenic effects of mescaline are primarily mediated through its agonist activity at the
serotonin 5-HT2A receptor, a G-protein coupled receptor (GPCR).[2][4] Activation of this
receptor in cortical neurons is a hallmark of classic psychedelics.
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Mescaline's primary signaling pathway via the 5-HT2A receptor.

4-MPEA's Lack of Psychoactivity

4-MPEA's inability to produce psychoactive effects is likely due to a combination of factors:

o Low 5-HT2A Receptor Affinity: It exhibits very low affinity for the 5-HT2A receptor, the key
target for classic psychedelics.[1]

o Rapid Metabolism: It is thought to be rapidly metabolized by monoamine oxidase B (MAO-
B), which would significantly reduce its bioavailability and ability to reach central targets.[1]

e Primary Mechanism: Its primary in vitro actions as a monoamine releasing agent and a weak
TAARL1 agonist do not typically mediate classic psychedelic effects.
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Proposed pharmacological actions and metabolism of 4-MPEA.
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Experimental Protocols
Radioligand Binding Assays for Phenethylamines

Objective: To determine the binding affinity (Ki) of a test compound (e.g., 4-MPEA or mescaline)
for a specific receptor.

General Protocol:

 Membrane Preparation: Cell membranes expressing the receptor of interest are prepared
from cultured cells or animal tissue.

¢ Incubation: The membranes are incubated with a specific radioligand (a radioactive molecule
that binds to the receptor) and varying concentrations of the unlabeled test compound.

o Separation: The bound radioligand is separated from the unbound radioligand, typically by
rapid filtration through glass fiber filters.

e Quantification: The amount of radioactivity retained on the filters is measured using a
scintillation counter.

o Data Analysis: The data is analyzed to determine the concentration of the test compound
that inhibits 50% of the specific binding of the radioligand (ICso0). The ICso is then converted
to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Human Clinical Trials for Psychedelics (Mescaline)

Objective: To evaluate the safety, tolerability, pharmacokinetics, and psychoactive effects of a
psychedelic compound in humans.

Example Protocol (based on Liechti et al., 2023):[5]

o Design: Randomized, double-blind, placebo-controlled, crossover study.

» Participants: Healthy volunteers with previous psychedelic experience.

« Intervention: Oral administration of mescaline (e.g., 300 mg or 500 mg) or placebo.

e Assessments:
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o Subjective Effects: Measured
Analog Scales (VAS), the 5D
and the Adjective Mood Ratin

using validated psychometric scales such as the Visual
imensions of Altered States of Consciousness (5D-ASC),
g Scale (AMRS).

o Physiological Effects: Blood pressure, heart rate, and body temperature are monitored.

o Pharmacokinetics: Blood samples are collected at regular intervals to determine the

plasma concentration of the drug and its metabolites over time.

» Setting: A controlled clinical environment with medical supervision and psychological

support.
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A generalized workflow for a human clinical trial of a psychedelic compound.

Conclusion

The comparison between 4-MPEA and mescaline provides a clear example of how subtle
structural modifications in phenethylamines can lead to dramatically different pharmacological
and psychoactive profiles. Mescaline's potent agonism at the 5-HT2A receptor is the primary
driver of its profound psychedelic effects. In contrast, 4-MPEA's lack of significant 5-HT2A
receptor activity, coupled with its likely rapid metabolism, renders it psychoactively inert in
humans. This comparative analysis underscores the critical importance of comprehensive in
vitro and in vivo characterization in the development and understanding of novel psychoactive
compounds. Further research to fully elucidate the receptor binding profile of 4-MPEA would be
beneficial to definitively confirm the mechanisms underlying its lack of psychoactivity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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